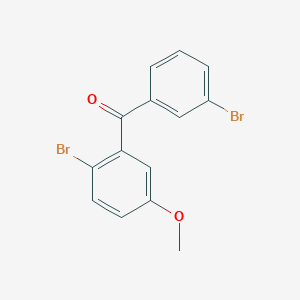

2,3'-Dibromo-5-methoxybenzophenone

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

(2-bromo-5-methoxyphenyl)-(3-bromophenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10Br2O2/c1-18-11-5-6-13(16)12(8-11)14(17)9-3-2-4-10(15)7-9/h2-8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFEQSXZCMATXOD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)Br)C(=O)C2=CC(=CC=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10Br2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90641441 | |

| Record name | (2-Bromo-5-methoxyphenyl)(3-bromophenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90641441 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

370.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

746651-87-6 | |

| Record name | (2-Bromo-5-methoxyphenyl)(3-bromophenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90641441 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Spectroscopic and Structural Elucidation Studies of 2,3 Dibromo 5 Methoxybenzophenone

Advanced Spectroscopic Techniques for Structural Confirmation

The combination of various spectroscopic methods provides complementary information, leading to a complete picture of the molecular architecture of 2,3'-Dibromo-5-methoxybenzophenone.

NMR spectroscopy is a cornerstone technique for determining the precise arrangement of atoms in a molecule. For this compound, ¹H, ¹³C, and two-dimensional (2D) NMR experiments would collectively provide irrefutable evidence for its structure.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methoxy (B1213986) group protons. The aromatic region would display a complex pattern due to the different substitution on the two phenyl rings. The protons on the 3'-bromophenyl ring would likely appear as a set of multiplets, while the protons on the 2-bromo-5-methoxyphenyl ring would show characteristic splitting patterns based on their coupling with each other. The methoxy group would present a sharp singlet, typically in the range of 3.8-4.0 ppm.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule. Key signals would include the carbonyl carbon (C=O) typically resonating at a downfield shift (around 190-200 ppm), the carbons attached to the electronegative bromine and oxygen atoms, and the remaining aromatic carbons. The presence of two bromine atoms would influence the chemical shifts of the carbons they are attached to.

2D-NMR Spectroscopy: Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be instrumental in assembling the molecular puzzle. COSY spectra would reveal proton-proton coupling networks within each aromatic ring, confirming the relative positions of the protons. HSQC spectra would correlate each proton with its directly attached carbon atom, allowing for unambiguous assignment of the ¹³C signals.

Predicted NMR Data for this compound

| Technique | Predicted Chemical Shift (ppm) | Assignment |

|---|---|---|

| ¹H NMR | ~3.9 | -OCH₃ (singlet) |

| ~7.0 - 7.8 | Aromatic Protons (multiplets) | |

| ¹³C NMR | ~56 | -OCH₃ |

| ~110 - 140 | Aromatic Carbons | |

| ~122, ~135 | Carbons bonded to Bromine (C-Br) | |

| ~160 | Carbon bonded to Methoxy group (C-O) |

Note: The predicted values are estimates based on typical chemical shifts for similar functional groups and structures.

Vibrational spectroscopy, including both IR and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies. nih.govnih.gov

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be dominated by a strong absorption band corresponding to the stretching vibration of the carbonyl group (C=O) of the benzophenone (B1666685) core, typically appearing in the region of 1650-1680 cm⁻¹. Other significant peaks would include C-O-C stretching vibrations for the methoxy ether linkage (around 1250 cm⁻¹ and 1050 cm⁻¹), C-Br stretching vibrations (typically below 700 cm⁻¹), and various aromatic C=C and C-H stretching and bending vibrations. scielo.org.zaresearchgate.net

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR. The aromatic ring vibrations are often strong in the Raman spectrum. The symmetric vibrations and vibrations of non-polar bonds, which may be weak in the IR spectrum, can be prominent in the Raman spectrum.

Key Vibrational Frequencies for this compound

| Vibrational Mode | Typical Wavenumber (cm⁻¹) (IR) | Typical Wavenumber (cm⁻¹) (Raman) |

|---|---|---|

| Aromatic C-H Stretch | 3000 - 3100 | 3000 - 3100 |

| Carbonyl (C=O) Stretch | 1650 - 1680 (Strong) | 1650 - 1680 (Medium) |

| Aromatic C=C Stretch | 1450 - 1600 | 1450 - 1600 |

| Asymmetric C-O-C Stretch | ~1250 (Strong) | Weak/Absent |

| Symmetric C-O-C Stretch | ~1050 (Medium) | Medium/Strong |

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. It provides the exact molecular weight and valuable information about the structure through analysis of fragmentation patterns. ulethbridge.calibretexts.org

For this compound (C₁₄H₁₀Br₂O₂), the calculated monoisotopic mass is approximately 369.90 Da. alfa-chemistry.com A key feature in the mass spectrum would be the isotopic pattern of the molecular ion peak. Due to the presence of two bromine atoms, which have two major isotopes (⁷⁹Br and ⁸¹Br) in nearly a 1:1 natural abundance, the molecular ion will appear as a characteristic triplet of peaks at M, M+2, and M+4, with a relative intensity ratio of approximately 1:2:1. ulethbridge.ca

Electron impact (EI) ionization would likely cause fragmentation of the molecule. The most common fragmentation pathways for benzophenones involve cleavage at the bonds adjacent to the carbonyl group. This would lead to the formation of substituted benzoyl cations.

Predicted Major Fragments in the Mass Spectrum of this compound

| m/z (mass-to-charge ratio) | Proposed Fragment Ion | Notes |

|---|---|---|

| 370/372/374 | [C₁₄H₁₀Br₂O₂]⁺ | Molecular ion (M⁺) showing 1:2:1 isotopic pattern. |

| 261/263 | [C₇H₄BrO₂]⁺ | Fragment from loss of the bromophenyl radical. |

| 183/185 | [C₇H₄Br]⁺ | Fragment from loss of the methoxybenzoyl radical. |

| 155 | [C₇H₅O₂]⁺ | Fragment from loss of the dibromophenyl radical. |

Electronic Absorption and Emission Spectroscopy

These techniques investigate the interaction of the molecule with light, providing information about its electronic structure and the fate of absorbed energy.

UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions, which corresponds to the promotion of electrons to higher energy orbitals. Benzophenone and its derivatives typically exhibit two characteristic absorption bands. nih.govresearchgate.net

The spectrum of this compound is expected to show:

A weak, longer-wavelength band corresponding to the formally forbidden n → π* (non-bonding to anti-bonding pi orbital) transition of the carbonyl group. This band is typically found around 330-360 nm for substituted benzophenones.

A strong, shorter-wavelength band (or bands) corresponding to the allowed π → π* transitions of the aromatic system, usually below 300 nm.

The presence of bromine and methoxy substituents is expected to cause a bathochromic shift (a shift to longer wavelengths) of these absorption bands compared to unsubstituted benzophenone, due to their electronic effects on the aromatic rings. figshare.comijims.com

The photophysical properties of benzophenones are well-studied. nih.govresearchgate.net Upon absorption of UV light, the molecule is excited to a singlet state (S₁). For most benzophenones, this S₁ state is very short-lived and efficiently undergoes intersystem crossing (ISC) to the lower-energy triplet state (T₁). researchgate.net

In the case of this compound, the presence of two heavy bromine atoms would significantly enhance the rate of intersystem crossing due to the "heavy-atom effect." This effect increases spin-orbit coupling, which facilitates the spin-forbidden S₁ → T₁ transition. Consequently, fluorescence (emission from S₁) is expected to be extremely weak or entirely quenched.

The primary emission pathway is therefore expected to be phosphorescence, which is the slow emission of light from the triplet state (T₁) back to the ground state (S₀). This emission occurs at longer wavelengths than fluorescence and has a much longer lifetime. The phosphorescence of brominated benzophenones is often strong, especially at low temperatures in a rigid matrix, where non-radiative decay pathways are minimized.

Jablonski Diagram for this compound

A Jablonski diagram can illustrate the electronic and photophysical processes:

Absorption (Excitation): An electron is promoted from the ground state (S₀) to an excited singlet state (S₁ or S₂) upon absorbing a UV photon.

Internal Conversion (IC): Rapid, non-radiative relaxation from higher excited states (like S₂) to the lowest excited singlet state (S₁).

Intersystem Crossing (ISC): A highly efficient, non-radiative transition from the S₁ state to the T₁ state, enhanced by the heavy bromine atoms.

Phosphorescence: A slow, radiative decay from the T₁ state back to the S₀ ground state, releasing a photon of light at a lower energy (longer wavelength) than the initially absorbed photon.

This comprehensive photophysical profile highlights the dominant role of the triplet state in the excited-state chemistry of this compound, a direct consequence of its dibrominated structure.

Crystal Structure Determination (e.g., X-ray Diffraction)

Following a comprehensive search of scientific literature and crystallographic databases, no published crystal structure determination for this compound was found. Techniques such as single-crystal X-ray diffraction are instrumental in elucidating the precise three-dimensional arrangement of atoms and molecules in a crystalline solid. This method provides definitive data on bond lengths, bond angles, and intermolecular interactions, which are crucial for a complete understanding of a compound's chemical and physical properties.

The absence of a determined crystal structure for this compound in the public domain indicates that this specific analysis has likely not been performed or its results have not been published. Crystal structure analysis is a highly specialized field that requires the growth of a suitable single crystal, a process that can be challenging.

For a compound to be analyzed by single-crystal X-ray diffraction, it must first be crystallized into a well-ordered, single crystal of sufficient size and quality. The crystal is then mounted on a diffractometer and irradiated with a focused beam of X-rays. The resulting diffraction pattern, a unique fingerprint of the crystal lattice, is collected and analyzed. Through complex computational methods, this pattern is used to generate an electron density map from which the positions of individual atoms can be determined.

While crystallographic data is not available for the title compound, studies on structurally related molecules demonstrate the power of this technique. For instance, the crystal structures of other substituted benzophenones and brominated aromatic compounds have been extensively studied, revealing insights into their molecular conformations and packing in the solid state. These studies often highlight the role of intermolecular forces, such as halogen bonding and π-π stacking, in directing the crystal packing.

Should the crystal structure of this compound be determined in the future, it would provide invaluable information. Key parameters that would be obtained include:

Unit Cell Dimensions: The lengths of the sides of the basic repeating unit of the crystal (a, b, and c) and the angles between them (α, β, and γ).

Space Group: The set of symmetry operations that describe the arrangement of molecules within the crystal lattice.

Atomic Coordinates: The precise position of each atom in the asymmetric unit.

Bond Lengths and Angles: The distances between bonded atoms and the angles they form, which can indicate the nature of the chemical bonds.

Torsion Angles: The dihedral angles between different parts of the molecule, which define its conformation.

Intermolecular Interactions: The non-covalent interactions between molecules in the crystal, which govern its packing and physical properties.

This information would allow for a detailed comparison with theoretically predicted structures and would be essential for understanding the structure-property relationships of this compound.

Mechanistic Investigations and Reactivity of 2,3 Dibromo 5 Methoxybenzophenone

Reaction Pathways and Intermediate Species Analysis

The reaction pathways of 2,3'-Dibromo-5-methoxybenzophenone are dictated by its constituent functional groups: two aromatic rings, a central ketone, a methoxy (B1213986) group, and two bromine atoms positioned on separate rings.

In photochemical reactions , such as photoreduction, the initial step involves the absorption of UV light by the benzophenone (B1666685) core. This leads to the formation of an excited singlet state, which can then undergo intersystem crossing to a more stable triplet state diradical. This triplet species is a key intermediate, capable of abstracting a hydrogen atom from a suitable donor to form a ketyl radical. The dimerization of two such ketyl radicals ultimately yields a benzopinacol derivative.

In polar reactions , the nature of the intermediates depends on whether the reaction is electrophilic or nucleophilic.

Electrophilic Aromatic Substitution (EAS) proceeds through a positively charged carbocation intermediate known as an arenium ion or sigma complex. The stability of this intermediate is crucial for the reaction rate and is significantly influenced by the electronic nature of the substituents on the aromatic ring being attacked.

Nucleophilic Aromatic Substitution (SNAr) , while less common for simple aryl halides, can occur if the aromatic ring is sufficiently electron-deficient. This pathway involves the formation of a resonance-stabilized carbanion intermediate called a Meisenheimer complex. youtube.com The presence of strong electron-withdrawing groups is essential to stabilize this negatively charged intermediate. youtube.com

Influence of Substituents on Reaction Kinetics and Selectivity

The reactivity and regioselectivity of this compound are governed by the electronic effects of its substituents. The interplay between inductive and resonance effects of the methoxy and bromo groups, combined with the deactivating effect of the central carbonyl, creates a nuanced reactivity profile.

Substituent Effects on the Aromatic Rings:

| Substituent | Ring Position | Inductive Effect (-I) | Resonance Effect (+M) | Overall Effect on EAS | Directing Influence |

| -OCH₃ | 5 | Weakly Deactivating | Strongly Activating | Activating | Ortho, Para |

| -Br | 2 | Strongly Deactivating | Weakly Activating | Deactivating | Ortho, Para |

| -Br | 3' | Strongly Deactivating | Weakly Activating | Deactivating | Ortho, Para |

| -CO-Ar | 1 | Strongly Deactivating | Strongly Deactivating | Strongly Deactivating | Meta |

| -CO-Ar | 1' | Strongly Deactivating | Strongly Deactivating | Strongly Deactivating | Meta |

Ring A (Substituted with -OCH₃ and -Br): The methoxy group is a strong activating group and directs incoming electrophiles to the positions ortho and para to it (positions 4 and 6). The bromine at position 2 is a deactivating group but also an ortho, para-director. The powerful activating effect of the methoxy group is expected to dominate, making this ring more susceptible to electrophilic attack than the other ring. The position para to the methoxy group (position 4) is sterically accessible and electronically favored for substitution.

The kinetics of substitution reactions are significantly affected by these electronic factors. Reactions involving electron-donating groups like methoxy generally proceed faster, while those with electron-withdrawing groups like bromine and the carbonyl group are slower. uzh.ch

Studies on Chemical Transformations

Reductive Processes (e.g., Photoreduction to Benzopinacols)

Benzophenones are well-known to undergo photoreduction in the presence of a hydrogen donor, like isopropyl alcohol, to yield benzopinacols. This reaction proceeds via a free-radical mechanism. For this compound, exposure to UV light would excite the carbonyl group, leading to the formation of a diradical. This intermediate would then abstract a hydrogen atom from the solvent to form a stabilized ketyl radical. Two of these radicals would then dimerize to form the corresponding substituted benzopinacol, 2,2'-bis(2,3'-dibromo-5-methoxyphenyl)ethane-1,2-diol.

Electrophilic and Nucleophilic Aromatic Substitution Reactions

Electrophilic Aromatic Substitution (EAS): As discussed, Ring A is the more activated ring for EAS due to the potent activating effect of the methoxy group. Therefore, reactions like nitration, halogenation, or Friedel-Crafts alkylation/acylation are predicted to occur preferentially on this ring, primarily at the 4-position, which is para to the methoxy group and ortho to the bromine.

Nucleophilic Aromatic Substitution (SNAr): Aromatic rings generally require strong electron-withdrawing groups to undergo SNAr. youtube.com In this compound, the rings are rendered electron-deficient by the central carbonyl group and the bromine atoms. This makes the displacement of the bromine atoms by strong nucleophiles (e.g., alkoxides, amides) a plausible transformation, particularly under forcing conditions (heat). The reaction would proceed via the addition of the nucleophile to the carbon bearing the bromine, forming a Meisenheimer complex, followed by the elimination of the bromide ion to restore aromaticity. The rate of such a reaction would be enhanced by the electron-withdrawing character of the substituents.

Reactivity of Bromine Atoms in Organic Transformations

The two bromine atoms in the molecule are valuable handles for a variety of synthetic transformations, most notably transition-metal-catalyzed cross-coupling reactions. These reactions allow for the formation of new carbon-carbon or carbon-heteroatom bonds at the positions of the bromine atoms.

Potential Cross-Coupling Reactions:

| Reaction Name | Reagent | Product Type |

| Suzuki Coupling | Organoboron compound (e.g., boronic acid) | Biaryl or alkyl-aryl compound |

| Heck Coupling | Alkene | Substituted alkene |

| Sonogashira Coupling | Terminal alkyne | Aryl-alkyne |

| Buchwald-Hartwig Amination | Amine | Aryl amine |

| Stille Coupling | Organotin compound | Biaryl or other C-C coupled product |

These reactions are typically catalyzed by palladium complexes and offer a powerful and versatile method for elaborating the structure of this compound. For instance, a Suzuki coupling with a phenylboronic acid could selectively replace one or both bromine atoms with phenyl groups, demonstrating the synthetic utility of the bromo substituents.

Computational and Theoretical Chemistry Approaches for 2,3 Dibromo 5 Methoxybenzophenone

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental in modern chemical research for studying the electronic structure and properties of molecules. nih.govdiva-portal.org DFT methods are widely used because they offer a good balance between computational cost and accuracy for a variety of molecular systems. researchgate.net These calculations can determine optimized geometries, vibrational frequencies, and various electronic properties, providing a detailed understanding of a molecule's behavior. nih.govresearchgate.net For 2,3'-Dibromo-5-methoxybenzophenone, DFT calculations can elucidate the influence of its substituent groups—two bromine atoms and a methoxy (B1213986) group—on the benzophenone (B1666685) core.

Geometry optimization is a computational process used to determine the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. nih.gov For a flexible molecule like this compound, which has several rotatable single bonds, a simple geometry optimization might only find a local energy minimum.

Therefore, a thorough conformational analysis is necessary to identify the global energy minimum structure. nih.gov This involves systematically rotating the flexible bonds—specifically the bonds connecting the phenyl rings to the central carbonyl carbon and the bond of the methoxy group—to explore the molecule's entire conformational space. cwu.edu A Potential Energy Surface (PES) scan can be performed by varying specific dihedral angles in steps and calculating the energy at each point to map out the energy landscape and identify the most stable conformers. nih.gov The conformer with the lowest energy is considered the most probable structure of the molecule in its ground state.

The electronic properties of a molecule are governed by its molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important and are often referred to as the frontier molecular orbitals. wikipedia.org The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. nih.gov

| Descriptor | Significance |

|---|---|

| EHOMO (Energy of HOMO) | Related to the molecule's electron-donating ability and ionization potential. |

| ELUMO (Energy of LUMO) | Related to the molecule's electron-accepting ability and electron affinity. |

| HOMO-LUMO Gap (ΔE) | Indicates chemical reactivity, kinetic stability, and the energy of the lowest electronic transition. wikipedia.org |

| Chemical Hardness (η) | Measures resistance to change in electron distribution; calculated from the HOMO-LUMO gap. nih.gov |

| Electronegativity (χ) | Describes the power of an atom or group to attract electrons. nih.gov |

| Electrophilicity Index (ω) | Quantifies the global electrophilic nature of a molecule. nih.gov |

Molecular Dynamics Simulations and Conformational Landscape Exploration

While quantum chemical calculations provide a static picture of a molecule's most stable state, Molecular Dynamics (MD) simulations offer insights into its dynamic behavior over time. nih.gov MD simulations calculate the trajectory of atoms and molecules by solving Newton's equations of motion, allowing researchers to observe conformational changes, molecular flexibility, and interactions with the environment (like a solvent). nih.govresearchgate.net

For this compound, MD simulations could be employed to explore its conformational landscape more exhaustively than static methods. By simulating the molecule's movement over nanoseconds or longer, these simulations can reveal how the two substituted phenyl rings rotate and flex relative to each other, identifying all accessible conformations and the energy barriers between them. This provides a more complete understanding of the molecule's structural dynamics, which can be crucial for interpreting its chemical behavior and interactions. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Studies related to Chemical Reactivity

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling approach that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activity or chemical reactivity. nih.gov A QSAR model is a mathematical equation that correlates molecular descriptors (numerical values representing a molecule's physicochemical properties) with an observed activity.

In the context of chemical reactivity for this compound, a QSAR study could be developed by synthesizing a series of related benzophenone derivatives with varying substituents. The reactivity of each compound in a specific chemical reaction would be measured experimentally. Then, various molecular descriptors—such as electronic (e.g., HOMO/LUMO energies, partial charges), steric (e.g., molecular volume), and hydrophobic parameters—would be calculated for each molecule. Statistical methods would then be used to build a model that predicts reactivity based on these descriptors. Such a model could be used to predict the reactivity of new, unsynthesized benzophenone derivatives and to understand the structural features that govern their reactivity. nih.gov

Spectroscopic Property Prediction and Validation

Computational methods are highly effective at predicting spectroscopic properties, which can be used to validate experimentally determined structures. orientjchem.org Quantum chemical calculations can predict infrared (IR), Raman, Nuclear Magnetic Resonance (NMR), and UV-Visible (UV-Vis) spectra.

For this compound, DFT calculations can predict its ¹H and ¹³C NMR chemical shifts. The aromatic region of the ¹H NMR spectrum is expected to be complex due to the different substitution patterns on the two phenyl rings, while the methoxy group should appear as a sharp singlet. The ¹³C NMR spectrum would show characteristic signals for the carbonyl carbon, carbons attached to the bromine and oxygen atoms, and the remaining aromatic carbons.

The electronic absorption spectrum can also be predicted. The spectrum for this compound is expected to feature a weak band at a longer wavelength (around 330-360 nm) corresponding to the n → π* transition of the carbonyl group and stronger bands at shorter wavelengths (below 300 nm) from the π → π* transitions of the aromatic system. The presence of the heavy bromine atoms is predicted to enhance intersystem crossing, leading to very weak or quenched fluorescence. Comparing these computationally predicted spectra with experimental data provides a robust method for structural confirmation and validation.

| Technique | Predicted Chemical Shift (ppm) | Assignment |

|---|---|---|

| ¹H NMR | ~3.9 | -OCH₃ |

| ¹H NMR | 7.0-8.0 | Aromatic Protons |

Advanced Synthetic Applications of 2,3 Dibromo 5 Methoxybenzophenone

Role as a Key Intermediate in Multi-Step Organic Synthesis

The utility of 2,3'-Dibromo-5-methoxybenzophenone as a key intermediate in multi-step organic synthesis lies in the differential reactivity of its functional groups. The two bromine atoms, situated on different phenyl rings, can be selectively addressed through various cross-coupling reactions. This allows for a stepwise and controlled elaboration of the molecular structure, a crucial aspect in the total synthesis of complex natural products and novel functional molecules.

The presence of the electron-donating methoxy (B1213986) group and the electron-withdrawing carbonyl group influences the electronic properties of the two aromatic rings, which can be exploited to achieve regioselective transformations. For instance, the bromine atom at the 2-position is ortho to the carbonyl group, which can influence its reactivity through steric and electronic effects. In contrast, the bromine at the 3'-position is meta to the carbonyl, presenting a different electronic environment. This inherent difference can be harnessed to perform sequential and site-selective modifications.

While specific, extensively documented multi-step syntheses employing this compound are not widespread in publicly available literature, its structural motifs are present in precursors to more complex molecules. The general strategy involves utilizing the bromine atoms as handles for carbon-carbon and carbon-heteroatom bond formation, while the benzophenone (B1666685) core provides a rigid scaffold.

Derivatization Pathways and Functionalization Strategies

The synthetic potential of this compound is most evident in its diverse derivatization pathways. The two bromine atoms are prime sites for a host of functionalization strategies, enabling the construction of intricate molecular architectures.

Construction of Complex Polycyclic Aromatic Systems

One of the most promising applications of this compound is in the synthesis of complex polycyclic aromatic systems. Intramolecular cyclization reactions, facilitated by the strategic positioning of the bromine atoms, can lead to the formation of fluorenones, dibenzofurans, and other fused aromatic structures.

For example, a double intramolecular Ullmann-type coupling could theoretically lead to a rigid, planarized system. More commonly, sequential cross-coupling reactions followed by an intramolecular cyclization event would be a more controlled approach. For instance, a Suzuki coupling at one bromine position to introduce a suitably functionalized aryl group, followed by an intramolecular Friedel-Crafts or a palladium-catalyzed C-H activation/cyclization at the other bromine position, could yield complex, multi-ring systems. The benzophenone carbonyl group can also participate in cyclization reactions, for example, through a McMurry coupling, to generate a diarylalkene which could then undergo photocyclization to form a phenanthrene-like core.

Introduction of Diverse Functional Groups (e.g., via Cross-Coupling at Bromine Sites)

The bromine atoms on the this compound scaffold are ideal handles for introducing a wide array of functional groups through well-established palladium-catalyzed cross-coupling reactions. This allows for the fine-tuning of the molecule's electronic and steric properties.

Suzuki-Miyaura Coupling: This reaction allows for the formation of carbon-carbon bonds by coupling the aryl bromide with a boronic acid or ester. This is a powerful tool for introducing new aryl or vinyl substituents. The differential reactivity of the two bromine atoms could potentially allow for selective or sequential couplings.

Sonogashira Coupling: This reaction enables the introduction of alkyne functionalities by coupling with a terminal alkyne. The resulting alkynes are versatile intermediates that can be further transformed into a variety of other functional groups or used to construct extended π-conjugated systems.

Buchwald-Hartwig Amination: This reaction facilitates the formation of carbon-nitrogen bonds, allowing for the introduction of primary or secondary amines. This is a crucial transformation for the synthesis of many biologically active molecules and materials for organic electronics.

Heck Coupling: This reaction can be used to introduce vinyl groups, providing a pathway to styrenyl derivatives which can be further functionalized.

The table below summarizes the potential cross-coupling reactions that can be performed on this compound.

| Cross-Coupling Reaction | Reagents | Product Type |

| Suzuki-Miyaura | Arylboronic acid/ester, Pd catalyst, base | Biaryl derivatives |

| Sonogashira | Terminal alkyne, Pd/Cu catalyst, base | Arylalkyne derivatives |

| Buchwald-Hartwig | Amine, Pd catalyst, base | Arylamine derivatives |

| Heck | Alkene, Pd catalyst, base | Styrenyl derivatives |

Precursor for Advanced Organic Materials (e.g., Optoelectronic Materials)

The structural features of this compound make it a promising precursor for the synthesis of advanced organic materials, particularly those with applications in optoelectronics. The benzophenone core itself is a known chromophore, and by extending the π-conjugation through cross-coupling reactions, it is possible to tune the photophysical properties of the resulting molecules.

Derivatives of this compound could be designed to function as:

Hosts for Phosphorescent Organic Light-Emitting Diodes (OLEDs): By introducing carbazole or other high-triplet-energy moieties through Buchwald-Hartwig amination, materials with suitable energy levels to act as hosts for phosphorescent emitters could be synthesized.

Electron-Transporting Materials: The electron-withdrawing nature of the benzophenone core can be leveraged. Functionalization with appropriate electron-transporting groups could lead to materials for use in OLEDs and organic solar cells.

Fluorescent Dyes and Sensors: The extended π-systems that can be constructed from this precursor could exhibit interesting fluorescence properties, potentially leading to applications as fluorescent probes for sensing specific analytes.

The ability to precisely control the molecular architecture through the derivatization of this compound opens up a vast chemical space for the design and synthesis of novel organic materials with tailored optoelectronic properties.

Photochemical Behavior and Photoreactivity of 2,3 Dibromo 5 Methoxybenzophenone

Photoexcitation and Excited State Dynamics

Upon absorption of ultraviolet light, 2,3'-Dibromo-5-methoxybenzophenone is expected to be promoted from its ground state (S₀) to an electronically excited singlet state (S₁). This initial excitation would likely involve a π → π* transition within the aromatic rings or an n → π* transition associated with the carbonyl group. The presence of the methoxy (B1213986) group (an electron-donating group) and the bromo substituents (electron-withdrawing and heavy atoms) will influence the energy levels of these excited states.

Following initial photoexcitation to the Franck-Condon S₁ state, the molecule is expected to undergo very rapid processes. These include vibrational relaxation to the lowest vibrational level of the S₁ state and, crucially for benzophenones, efficient intersystem crossing (ISC) to the triplet state (T₁). Benzophenone (B1666685) itself is known for its near-quantitative ISC yield. wikipedia.org The presence of two bromine atoms in this compound is anticipated to significantly enhance the rate of this S₁ → T₁ transition due to the heavy-atom effect, which increases spin-orbit coupling. This would result in a very short-lived S₁ state and a high population of the T₁ state. bgsu.edu The T₁ state is typically a diradical, with unpaired electron spin density on both the carbonyl oxygen and the aromatic system, making it the primary photoactive species. wikipedia.org

Photochemical Reaction Mechanisms

The photochemistry of this compound is predicted to be dominated by reactions originating from the triplet state.

Radical Intermediates: The T₁ state, being diradical in nature, can readily abstract a hydrogen atom from a suitable donor (like a solvent molecule) to form a ketyl radical. wikipedia.org This is a hallmark reaction of excited-state benzophenones.

Energy Transfer: The triplet state of this compound could also act as a photosensitizer. If other molecules with lower triplet energy levels are present, it can transfer its excitation energy, returning to its ground state while promoting the other molecule to its triplet state.

The bromine substituents may also introduce alternative reaction pathways. Carbon-bromine bonds can undergo homolytic cleavage upon photoexcitation, potentially leading to the formation of aryl radicals. This would be a competing process with the more typical benzophenone photoreactions.

Solvent Polarity Effects on Photophysical Properties

The polarity of the solvent is expected to have a notable effect on the photophysical properties of this compound. The energy of the n → π* and π → π* transitions can be affected differently by solvent polarity. Typically, n → π* transitions experience a blue shift (to higher energy) in polar solvents, while π → π* transitions may show a red shift (to lower energy).

Interactions with Biological Systems: Mechanistic and Molecular Level Investigations Strictly Non Clinical

In Vitro Molecular Interaction Studies with Receptors (e.g., Estrogen Receptor, Thyroid Hormone Receptor), focusing on binding mechanisms and structural insights

No publicly available scientific literature was found that specifically investigates the in vitro molecular interactions of 2,3'-Dibromo-5-methoxybenzophenone with the estrogen receptor, thyroid hormone receptor, or any other biological receptors. Consequently, there is no data to present regarding its binding mechanisms or structural insights.

Investigation of Transformation Products in Environmental Contexts (e.g., Wastewater Treatment Degradation Pathways)

No studies detailing the investigation of transformation products of this compound in environmental contexts, such as during wastewater treatment, were identified in the public domain. As a result, information on its degradation pathways is not available.

Future Research Directions and Emerging Applications

Exploration of Novel Synthetic Routes and Sustainable Methodologies

While classical methods like the Friedel–Crafts acylation are foundational for synthesizing benzophenone (B1666685) derivatives, future research will likely focus on developing more efficient, sustainable, and versatile synthetic strategies for 2,3'-Dibromo-5-methoxybenzophenone. nih.gov

Key areas for exploration include:

Transition-Metal-Catalyzed Cross-Coupling Reactions: Modern carbonylative cross-coupling reactions, such as Suzuki-Miyaura carbonylations, could offer a highly regioselective and functional-group-tolerant alternative to traditional methods. nih.gov These routes would involve coupling appropriately substituted arylboronic acids with aryl halides in the presence of a carbon monoxide source.

Green Chemistry Approaches: The development of environmentally benign synthetic protocols is a paramount goal. Future methodologies could employ greener solvents, such as ionic liquids or supercritical fluids, to replace hazardous organic solvents. google.com Microwave-assisted synthesis is another promising avenue, potentially reducing reaction times and energy consumption while increasing product yields. researchgate.net A comparative analysis of a potential sustainable approach against a classical method is outlined in Table 1.

Flow Chemistry Synthesis: Continuous flow reactors could enable safer, more scalable, and highly controlled production of this compound. This technology allows for precise control over reaction parameters like temperature, pressure, and stoichiometry, often leading to improved yields and purity.

Table 1: Comparative Overview of Potential Synthetic Methodologies

| Feature | Friedel-Crafts Acylation (Classical) | Microwave-Assisted Oxidation (Sustainable) |

|---|---|---|

| Reactants | Benzene derivative, Substituted Benzoyl Chloride | Substituted Diphenylmethane, H₂O₂ |

| Catalyst | Lewis Acid (e.g., AlCl₃) | Iron Acetate |

| Solvent | Organic Solvents (e.g., CS₂) | Glacial Acetic Acid |

| Energy Input | Conventional Heating | Microwave Irradiation |

| Reaction Time | Several hours | < 30 minutes researchgate.net |

| Environmental Impact | High (hazardous reagents and waste) | Low (clean oxidant, less waste) researchgate.net |

Development of Advanced Spectroscopic Probes Utilizing this compound

Benzophenones are renowned for their utility as photosensitizers and photoaffinity probes due to their photochemical properties. wikipedia.orgnih.gov The specific substitutions on this compound could be harnessed to create novel spectroscopic tools.

Photoaffinity Labeling: Benzophenone-based probes are powerful tools in chemical proteomics for identifying protein-ligand interactions. nih.gov Upon UV irradiation, the benzophenone moiety can form a covalent bond with nearby molecules, allowing for the identification of binding partners. nih.gov The specific structure of this compound could be incorporated into ligands to probe specific biological targets.

Triplet State Probes: Benzophenone efficiently undergoes intersystem crossing from the excited singlet state (S₁) to the triplet state (T₁) with nearly 100% yield. wikipedia.org The presence of heavy bromine atoms in this compound is expected to further enhance the rate of this process due to the heavy-atom effect, which increases spin-orbit coupling. This would make it an excellent candidate for applications requiring a high triplet-state quantum yield, such as photodynamic therapy or as a sensitizer in photochemical reactions.

Solvatochromic Probes: The absorption spectra of benzophenone derivatives can be sensitive to the polarity of their environment. researchgate.net This solvatochromic behavior, influenced by the compound's dipole moment and specific interactions with solvent molecules, could be exploited. semanticscholar.org Future research could characterize the photophysical properties of this compound in various solvents to assess its potential as a probe for microenvironment polarity in chemical or biological systems.

Table 2: Predicted Photophysical Properties for Spectroscopic Probe Development

| Property | Predicted Characteristic | Rationale |

|---|---|---|

| Intersystem Crossing (S₁ → T₁) Rate | Very High | Heavy-atom effect from two bromine atoms enhances spin-orbit coupling. |

| Fluorescence Quantum Yield | Very Low / Quenched | Efficient intersystem crossing populates the triplet state, outcompeting fluorescence. |

| Triplet State Lifetime | Potentially Modulated | Substituents can influence the decay pathways of the triplet state. |

| UV Absorption Maximum (λₘₐₓ) | Shifted | Methoxy (B1213986) (electron-donating) and bromo (electron-withdrawing) groups will alter the energy of the π → π* and n → π* transitions. |

Predictive Modeling for Reactivity and Mechanistic Understanding

Computational chemistry offers powerful tools for predicting the behavior of molecules and elucidating reaction mechanisms, reducing the need for extensive empirical experimentation.

Density Functional Theory (DFT) Studies: DFT calculations can be employed to model the electronic structure of this compound. chemrevlett.com This would allow for the prediction of its reactivity in various chemical transformations, such as C-H bond functionalization. nih.gov Modeling can identify the most likely sites for nucleophilic or electrophilic attack and calculate the energy barriers for different reaction pathways, providing a detailed mechanistic understanding. For instance, DFT could be used to understand the mechanism of its photoreduction, a classic reaction for benzophenones. youtube.comacs.org

Quantitative Structure-Activity Relationship (QSAR) Models: QSAR models are statistical tools that correlate a compound's structural features with its chemical reactivity or biological activity. semopenalex.org By developing QSAR models for a series of related benzophenone derivatives, it would be possible to predict the properties of this compound. This predictive capability is highly valuable in fields like drug discovery and materials science for screening large libraries of virtual compounds.

Design of Next-Generation Organic Materials Utilizing the this compound Scaffold

The rigid, conjugated structure of the benzophenone core makes it an attractive building block for advanced organic materials. The specific functionalization of this compound provides synthetic handles for its incorporation into larger molecular systems.

Organic Light-Emitting Diodes (OLEDs): Aryl bromides are common precursors in cross-coupling reactions used to build complex conjugated molecules for electronics. The two bromine atoms on the this compound scaffold could serve as anchor points for attaching other chromophores or charge-transporting moieties. This could lead to the development of novel emitters or host materials for OLEDs, with the potential for tuning emissive properties through further functionalization. rsc.org

Functional Polymers: The dibromo functionality allows for the incorporation of this benzophenone unit into polymer chains via polycondensation or cross-coupling polymerization reactions. The resulting polymers could possess unique photophysical properties, such as acting as polymeric photosensitizers or having high refractive indices, making them suitable for applications in optical films and coatings.

Covalent Organic Frameworks (COFs): The defined geometry and reactive sites of this compound make it a potential building block for creating highly ordered, porous crystalline materials known as COFs. These materials have potential applications in gas storage, catalysis, and sensing.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 2,3'-Dibromo-5-methoxybenzophenone, and what methodological considerations are critical for reproducibility?

- Answer : The synthesis typically involves bromination of a methoxybenzophenone precursor. For example, bromine or N-bromosuccinimide (NBS) in a polar aprotic solvent (e.g., dimethylformamide) under controlled temperatures (0–25°C) is a standard approach . Key considerations include:

- Reagent stoichiometry : Excess brominating agents may lead to over-bromination.

- Solvent selection : Polar solvents enhance electrophilic substitution but may require inert atmospheres to prevent oxidation.

- Purification : Column chromatography (silica gel, hexane/ethyl acetate) or recrystallization (ethanol/water) is recommended .

Q. How is this compound characterized structurally, and what analytical techniques are essential for validation?

- Answer : Structural validation requires:

- NMR spectroscopy : H and C NMR to confirm substitution patterns and aromatic proton environments .

- X-ray crystallography : For unambiguous determination of molecular geometry. Programs like SHELXL are widely used for refinement .

- Mass spectrometry : High-resolution MS (HRMS) to verify molecular weight and isotopic patterns of bromine .

Q. What are the solubility properties of this compound, and how do they influence experimental design?

- Answer : The compound is sparingly soluble in water but dissolves in organic solvents like dichloromethane, chloroform, and dimethyl sulfoxide (DMSO). Solubility data guide solvent selection for:

- Reaction media : DMF or THF for homogeneous reactions .

- Crystallization : Ethanol/water mixtures for recrystallization .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance regioselectivity during the bromination of methoxybenzophenone derivatives?

- Answer : Regioselectivity is influenced by:

- Directing groups : The methoxy group at C5 directs bromination to ortho/para positions. Steric effects from substituents may alter this .

- Catalysts : Lewis acids (e.g., FeBr) can enhance electrophilic substitution rates .

- Temperature control : Lower temperatures (0–5°C) favor kinetic control, reducing side products .

Q. How should researchers address contradictions in spectroscopic data (e.g., NMR splitting patterns inconsistent with expected symmetry)?

- Answer : Contradictions may arise from:

- Dynamic effects : Rotamers or hindered rotation in solution causing non-equivalent proton environments. Variable-temperature NMR can resolve this .

- Impurities : Trace solvents or byproducts may split signals. Purify via preparative HPLC or repeated crystallization .

- Crystal packing effects : X-ray diffraction data provide a static structural reference to compare with solution-phase NMR .

Q. What strategies are effective for evaluating the biological activity of this compound, particularly in antimicrobial or enzyme inhibition assays?

- Answer : Methodological steps include:

- Docking studies : Computational modeling to predict interactions with target proteins (e.g., cytochrome P450 enzymes) .

- In vitro assays : Test against bacterial/fungal strains (MIC determinations) or enzyme inhibition (IC via spectrophotometry) .

- Structure-activity relationship (SAR) : Modify substituents (e.g., replacing bromine with chlorine) to isolate functional group contributions .

Q. How can researchers resolve discrepancies in melting point or chromatographic retention times across different synthetic batches?

- Answer : Discrepancies may stem from:

- Polymorphism : Different crystal forms alter melting points. Use XRPD (X-ray powder diffraction) to identify polymorphs .

- Purity variations : Employ HPLC with UV detection (λ = 254 nm) to quantify impurities. Adjust recrystallization protocols .

- Solvent residues : Analyze via H NMR or GC-MS; use high-vacuum drying to remove traces .

Methodological Tables

Table 1 : Typical Reaction Conditions for Bromination of Methoxybenzophenone Derivatives

| Parameter | Optimal Range | Instrumentation/Method |

|---|---|---|

| Temperature | 0–25°C | Ice bath or reflux apparatus |

| Solvent | DMF, THF, or CHCl | Magnetic stirring setup |

| Brominating Agent | NBS or Br (1.1–1.3 eq) | Syringe pump for slow addition |

| Reaction Time | 4–12 hours | TLC monitoring (30-min intervals) |

Table 2 : Key Spectral Data for this compound

| Technique | Expected Observations | Reference |

|---|---|---|

| H NMR (CDCl) | δ 7.8–7.2 (m, aromatic H), δ 3.9 (s, OCH) | |

| HRMS (ESI+) | [M+H] m/z 368.9023 | |

| IR (KBr) | 1680 cm (C=O), 1250 cm (C-O) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.